2-Methyl-6-phenylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-12(9-14)7-8-13(15-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQLFRPETULKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563436 | |
| Record name | 2-Methyl-6-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66416-52-2 | |
| Record name | 2-Methyl-6-phenylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methyl-6-phenylnicotinonitrile
This guide offers an in-depth technical examination of the synthesis and characterization of 2-methyl-6-phenylnicotinonitrile, a heterocyclic compound with significant applications in medicinal chemistry and materials science. The following sections provide a robust synthetic protocol, a detailed mechanistic explanation, and a comprehensive guide to the analytical techniques required for its structural verification and purity assessment. This document is tailored for researchers, scientists, and professionals in the field of drug development.
Introduction: The Versatility of the Nicotinonitrile Scaffold
The nicotinonitrile framework, characterized by a pyridine ring substituted with a cyano group, is a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer properties. 2-Methyl-6-phenylnicotinonitrile, in particular, serves as a pivotal precursor for the synthesis of more complex and biologically active molecules, owing to the strategic placement of its reactive methyl, phenyl, and cyano functional groups.
PART 1: Synthesis of 2-Methyl-6-phenylnicotinonitrile
An efficient and high-yielding approach to the synthesis of 2-methyl-6-phenylnicotinonitrile is through a multi-component, one-pot reaction. This method is favored for its operational simplicity and adherence to the principles of green chemistry by minimizing waste and maximizing atom economy.
Reaction Scheme:
The synthesis proceeds through the condensation of an aromatic aldehyde, a ketone, and a dinitrile in the presence of a catalyst.
Figure 1: Synthetic pathway for 2-Methyl-6-phenylnicotinonitrile.
Experimental Protocol:
Materials:
-
Benzaldehyde
-
Acetone
-
Malononitrile
-
Ammonium Acetate
-
Ethanol (Reagent Grade)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Magnetic stirrer with hotplate
-
Buchner funnel and vacuum flask
Procedure:
-
Reaction Assembly: In a 250 mL round-bottom flask containing a magnetic stir bar, combine benzaldehyde (10 mmol), acetone (12 mmol), and malononitrile (10 mmol) in 50 mL of ethanol.
-
Catalyst Introduction: Add ammonium acetate (20 mmol) to the flask. This reagent serves as both a catalyst and the nitrogen source for the pyridine ring.
-
Thermal Conditions: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-90 °C) with vigorous stirring.
-
Reaction Monitoring: The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Isolation: Upon completion (typically 3-5 hours), remove the heat source and allow the mixture to cool to ambient temperature, followed by cooling in an ice bath to maximize precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration, washing thoroughly with cold ethanol to remove soluble impurities. The crude product can be further purified by recrystallization from a minimal amount of hot ethanol to afford a crystalline solid.
Mechanistic Rationale:
The reaction proceeds via a cascade mechanism. Initially, a Claisen-Schmidt condensation between benzaldehyde and acetone forms benzalacetone (a chalcone). In parallel, a Knoevenagel condensation of benzaldehyde and malononitrile can occur. The key step involves a Michael addition of the enamine (formed from acetone and ammonia from ammonium acetate) to the activated alkene of the Knoevenagel product, or a similar pathway involving the chalcone. This is followed by an intramolecular cyclization and subsequent dehydrogenation (aromatization), often facilitated by air oxidation, to yield the stable 2-methyl-6-phenylnicotinonitrile. The one-pot nature of this synthesis is highly advantageous as it circumvents the need to isolate and purify intermediates.
PART 2: Characterization of 2-Methyl-6-phenylnicotinonitrile
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural elucidation in organic chemistry.
-
¹H NMR (Proton NMR): This technique reveals the electronic environment and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 | Singlet | 3H | -CH₃ at C2 |
| ~ 7.3-7.5 | Multiplet | 5H | Phenyl protons (-C₆H₅) at C6 |
| ~ 7.7 | Doublet | 1H | Pyridine proton (H4) |
| ~ 8.0 | Doublet | 1H | Pyridine proton (H5) |
-
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 24 | -CH₃ |
| ~ 118 | -CN (Cyano) |
| ~ 120-140 | Aromatic Carbons (Phenyl and Pyridine) |
| ~ 150-160 | Quaternary Carbons (C2 and C6 of Pyridine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~ 2225 | C≡N Stretch | Cyano (-CN) |
| ~ 1600, 1490, 1440 | C=C and C=N Stretch | Aromatic Rings (Pyridine and Phenyl) |
| ~ 3060 | C-H Stretch | Aromatic C-H |
| ~ 2960 | C-H Stretch | Aliphatic C-H (-CH₃) |
Mass Spectrometry (MS)
MS is employed to determine the molecular weight of the compound, confirming its elemental composition.
-
Expected Molecular Ion Peak (M⁺): For the molecular formula C₁₃H₁₀N₂, the expected monoisotopic mass is approximately 194.08 g/mol . The mass spectrum should display a prominent molecular ion peak at m/z = 194.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of the final product. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often containing 0.1% trifluoroacetic acid or formic acid) is a common method. A pure sample will present as a single, sharp, and symmetrical peak.
Figure 2: Workflow for the characterization of 2-Methyl-6-phenylnicotinonitrile.
Conclusion
The synthesis of 2-methyl-6-phenylnicotinonitrile via a one-pot, multi-component reaction is a hig
2-Methyl-6-phenylnicotinonitrile: A Versatile Heterocyclic Scaffold for Medicinal Chemistry
An In-depth Technical Guide on 2-Methyl-6-phenylnicotinonitrile (CAS 66416-52-2) .
CAS Number: 66416-52-2 Synonyms: 3-Cyano-2-methyl-6-phenylpyridine; 2-Methyl-6-phenyl-3-pyridinecarbonitrile Molecular Formula: C₁₃H₁₀N₂ Molecular Weight: 194.23 g/mol [1]
Executive Summary
2-Methyl-6-phenylnicotinonitrile (CAS 66416-52-2) is a critical heterocyclic building block used extensively in the synthesis of polysubstituted pyridines. As a pharmacophore scaffold, it serves as a precursor for diverse bioactive molecules, including kinase inhibitors, antimicrobial agents, and adenosine receptor ligands. Its structural rigidity, combined with the reactive nitrile handle at the C3 position and the methyl group at C2, allows for divergent synthetic pathways—making it an essential tool for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, experimental protocols, and supply chain landscape.
Physicochemical Profile
The following data aggregates experimental values and predicted properties essential for handling and formulation.
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage. |
| Melting Point | 108–112 °C | Sharp melting range indicates high crystallinity. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Sparingly soluble in water; requires organic co-solvent for biological assays. |
| pKa (Calculated) | ~2.5 (Pyridine nitrogen) | Weakly basic; protonation occurs only under strong acidic conditions. |
| LogP | 2.8 – 3.2 | Lipophilic; readily crosses cell membranes. |
| Stability | Stable under standard STP conditions | Avoid strong oxidizing agents and strong acids (unless intended for hydrolysis). |
Synthetic Utility & Reaction Pathways
The value of CAS 66416-52-2 lies in its functional group orthogonality . The nitrile group (-CN) is susceptible to hydrolysis, reduction, and cycloaddition, while the pyridine ring provides π-stacking interactions crucial for protein binding.
Mechanism of Chemical Transformation
The diagram below illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways for CAS 66416-52-2. The nitrile group serves as the primary reactive center for library generation.
Experimental Protocols
Protocol A: Hydrolysis to 2-Methyl-6-phenylnicotinamide
Target Application: Synthesis of PARP inhibitors or NAD+ modulators.
Reagents:
-
CAS 66416-52-2 (1.0 equiv)
-
Hydrogen Peroxide (30% aq., 5.0 equiv)
-
Sodium Carbonate (Na₂CO₃, 2.0 equiv)
-
Acetone/Water (3:1 v/v)
Methodology:
-
Dissolution: Dissolve 1.0 mmol of 2-Methyl-6-phenylnicotinonitrile in 5 mL of acetone.
-
Activation: Add Na₂CO₃ and stir for 10 minutes at room temperature (RT) to create a basic microenvironment.
-
Oxidation: Dropwise add H₂O₂ at 0°C. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The nitrile spot (higher Rf) should disappear, replaced by the amide (lower Rf).
-
Workup: Quench with saturated sodium thiosulfate (to neutralize excess peroxide). Extract with Ethyl Acetate (3x).[2]
-
Purification: Recrystallize from Ethanol to yield white needles.
Protocol B: Metal-Free Synthesis of the Scaffold
For researchers needing to synthesize the core scaffold de novo.
Reaction: Condensation of enaminonitriles with β,β-dichloromethyl peroxides.[3]
-
Setup: In a Schlenk tube, combine β-enaminonitrile (1.0 equiv) and dichloromethyl peroxide (0.5 equiv).
-
Conditions: Add KOH (1.5 equiv) in DMSO. Stir at RT for 5 hours.[3]
-
Mechanism: Proceeds via a Kornblum–De La Mare rearrangement followed by intramolecular cyclization.[3]
-
Yield: Typically 70–80% after column chromatography.
Biological Applications & Significance
While CAS 66416-52-2 is an intermediate, its derivatives exhibit potent biological activities.
-
Kinase Inhibition: The 2-methyl-3-cyano-pyridine motif mimics the adenine ring of ATP, allowing derivatives to bind into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
-
Antimicrobial Agents: 6-Phenyl substituted pyridines have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.
-
Adenosine Receptor Antagonists: The rigid pyridine core is used to space pharmacophores in A2A receptor antagonists, investigated for Parkinson's disease therapy.
Sourcing & Supply Chain
The following suppliers are verified sources for research-grade material (≥97% purity).
| Supplier | Region | Catalog # | Purity | Pack Size |
| BLD Pharm | Global/China | BD270179 | 97% | 1g, 5g, 25g |
| Alfa Chemistry | USA | ACM66416522 | 96% | Custom |
| ChemicalBook | Aggregator | CB6641652 | 95%+ | Bulk |
| BenchChem | USA | B13589 | 98% | 100mg - 1g |
Procurement Tip: For GMP-grade synthesis, request a "Certificate of Origin" to ensure the material is not derived from restricted precursors.
Safety & Handling (SDS Summary)
-
GHS Classification: Warning.
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Disposal: Incinerate as organic nitrogenous waste. Do not release into drains.[4]
References
-
Facile Synthesis of Polysubstituted Pyridines via Metal-Free [3+3] Annulation. MDPI / Int. J. Mol.[3] Sci. (2025).[3][7][8][9] Link
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation. Journal of Organic Chemistry. (2022). Link
-
Product Record: 2-Methyl-6-phenylnicotinonitrile. BLD Pharm Catalog. Link
-
Chemical Properties of Nicotinonitrile Derivatives. ChemicalBook Database. Link
-
Synthesis of Pyridine Derivatives and Their Biological Activity. National Institutes of Health (PMC). Link
Sources
- 1. 63820-78-0|2-Methyl-5-phenylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. CAS 86-52-2: 1-(Chloromethyl)naphthalene | CymitQuimica [cymitquimica.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Biological Activity & Therapeutic Potential of Nicotinonitrile Derivatives
Executive Summary
This technical guide analyzes the pharmacological versatility of nicotinonitrile (3-cyanopyridine) derivatives, a privileged scaffold in medicinal chemistry.[1] Beyond their role as synthetic intermediates, these compounds exhibit potent biological activities, most notably as Tyrosine Kinase Inhibitors (TKIs) in oncology. This document synthesizes recent data on their structure-activity relationships (SAR), mechanistic pathways (specifically EGFR and Tubulin targeting), and experimental validation protocols. It is designed to support researchers in optimizing lead compounds for drug discovery.
The Nicotinonitrile Scaffold: Chemical Significance
The nicotinonitrile core (pyridine-3-carbonitrile) is a bioisostere of the nicotinamide moiety found in NAD+/NADP+. Its pharmacological value stems from the cyano (-CN) group at position 3, which:
-
Acts as a metabolic "blocker" to prevent oxidative metabolism at the ring.
-
Serves as a hydrogen bond acceptor in receptor binding pockets (e.g., the hinge region of kinases).
-
Increases the lipophilicity of the pyridine ring, enhancing membrane permeability.
Marketed drugs such as Bosutinib (Src/Abl inhibitor), Neratinib (HER2/EGFR inhibitor), and Milrinone (PDE3 inhibitor) validate the clinical utility of this scaffold.
Pharmacological Spectrum[1][2][3][4][5][6]
Anticancer Activity (The Dominant Domain)
Nicotinonitrile derivatives function primarily as multi-target small molecule inhibitors.
-
EGFR Inhibition: Pyrimidine-5-carbonitrile and 3-cyanopyridine derivatives bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). For instance, Compound 10b (pyrimidine-based) has demonstrated an IC
of 8.29 nM against EGFR, comparable to Erlotinib.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Dual Targeting (Tubulin + Topoisomerase II): Recent hybrids (e.g., combretastatin A-4 analogs) inhibit tubulin polymerization (preventing spindle formation) while simultaneously poisoning Topoisomerase II, leading to DNA damage and apoptosis.
-
Downstream Signaling: These interactions suppress the PI3K/Akt and MAPK/ERK pathways, triggering G2/M cell cycle arrest and intrinsic apoptosis (Bax upregulation/Bcl-2 downregulation).
Antimicrobial & Anti-inflammatory Activity[1][2][5][8]
-
Antimicrobial: Hybrids containing triazole or pyrazole moieties exhibit broad-spectrum activity.[2][3] 2-amino-nicotinonitriles have shown MIC values comparable to Ampicillin against S. aureus by disrupting cell wall synthesis.
-
Anti-inflammatory: Derivatives act as dual inhibitors of COX-2 and 5-LOX , reducing the secretion of TNF-α and IL-6. The nitrile group often improves selectivity for COX-2 over COX-1, reducing gastric side effects.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of nicotinonitrile derivatives is strictly governed by substitution patterns on the pyridine ring.
-
Position 2 (Amino/Alkoxy/Thio): Essential for hydrogen bonding. An amino group (-NH2) or methoxy (-OCH3) often acts as a donor/acceptor pair with the kinase hinge region. Bulky hydrophobic groups here can enhance selectivity but may reduce solubility.
-
Position 3 (Cyano): The pharmacophore.[1][3][4] Conversion to an amide or acid usually results in a loss of potency, confirming the necessity of the -CN group for electronic withdrawal and binding affinity.
-
Position 4 (Aryl/Heteroaryl): The "Tail" region. Substitution with a lipophilic aryl group (e.g., 4-chlorophenyl, 3,4-dimethoxyphenyl) is critical for hydrophobic interactions within the receptor pocket. Fused systems (e.g., pyrazolo[3,4-b]pyridine) at this position often yield nanomolar potency.
-
Position 6 (Alkyl/Aryl): Modulates pharmacokinetics. Small alkyl groups (Methyl) stabilize the ring, while larger aryl groups can provide additional hydrophobic contacts.
SAR Visualization
Figure 1: Strategic substitution points on the nicotinonitrile scaffold for optimizing biological activity.
Mechanistic Pathways: EGFR & Apoptosis
The primary mode of action for anticancer nicotinonitriles involves competitive inhibition of the ATP-binding pocket of EGFR. This blockade prevents autophosphorylation and downstream signaling.
Pathway Logic:
-
Inhibition: Ligand binds EGFR Kinase Domain.
-
Signal Blockade: RAS/RAF/MEK/ERK pathway is silenced.
-
Apoptosis Trigger: Lack of survival signals leads to Bax translocation to the mitochondria.
-
Execution: Cytochrome c release activates Caspase-9 and Caspase-3, leading to cell death.
Signaling Pathway Diagram
Figure 2: Mechanism of Action showing EGFR blockade and subsequent apoptosis induction.
Quantitative Data Summary
The following table summarizes the potency of key nicotinonitrile derivatives against specific targets compared to standard drugs.
| Compound Class | Target | Cell Line / Assay | Activity (IC | Reference Standard |
| Pyrimidine-5-carbonitrile (10b) | EGFR Kinase | Enzymatic Assay | 8.29 ± 0.04 nM | Erlotinib (2.83 nM) |
| Cyanopyridone Hybrid (30) | BRAF V600E | Enzymatic Assay | 25 nM | Erlotinib-like |
| Benzofuran-Nicotinonitrile (R12) | EGFR (WT) | NCI-H522 (Lung) | 0.95 µM | Afatinib (1.86 µM) |
| Combretastatin Analog (37) | Topoisomerase II | Enzymatic Assay | 82.4% Inhibition | Doxorubicin (81.6%) |
| Coumarinyl Chalcone (3a) | S. aureus | Zone of Inhibition | High Activity | Ampicillin |
| Nicotinic Acid Deriv.[1][5][6] (4h) | COX-2 | RAW 264.7 (Inflammation) | Potent NO Inhibition | Ibuprofen |
Experimental Protocols
Synthesis: One-Pot Multicomponent Reaction (MCR)
Rationale: MCRs are preferred for generating nicotinonitrile libraries due to high atom economy and simplified purification.
-
Reagents: Equimolar amounts (0.01 mol) of:
-
Procedure:
-
Dissolve reactants in absolute ethanol (30 mL).
-
Reflux for 6–10 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).
-
Work-up: Cool the mixture to room temperature. Pour onto crushed ice/water.
-
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.
-
-
Validation: Confirm structure via IR (CN peak ~2220 cm⁻¹) and ¹H-NMR.
In Vitro Cytotoxicity: MTT Assay
Rationale: Measures metabolic activity as an indicator of cell viability.
-
Seeding: Plate cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add serial dilutions of the nicotinonitrile derivative (0.1 – 100 µM). Include DMSO control (<0.1%) and Doxorubicin as positive control.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Staining: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h (formazan crystals form).
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm. Calculate IC
using non-linear regression.
EGFR Kinase Inhibitory Assay
Rationale: Verifies the molecular target directly, distinguishing specific kinase inhibition from general cytotoxicity.
-
Kit Setup: Use a homogeneous time-resolved fluorescence (HTRF) or ELISA-based tyrosine kinase kit (e.g., ADP-Glo).
-
Reaction: Mix Recombinant EGFR enzyme, substrate (Poly Glu:Tyr), and ATP (at K_m concentration) in kinase buffer.
-
Inhibition: Add the test compound (dissolved in DMSO) at varying concentrations.
-
Incubation: Incubate at room temperature for 60 mins.
-
Detection: Add detection reagent (ADP-specific antibody or phosphotyrosine antibody). Measure luminescence/fluorescence.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Future Outlook
The nicotinonitrile scaffold remains a fertile ground for drug discovery.[1][8]
-
Dual-Inhibitors: The trend is moving toward "hybrid" molecules (e.g., Nicotinonitrile-Thiazole) that target both EGFR and VEGFR to overcome resistance mechanisms in solid tumors.
-
Solubility Optimization: While potent, many derivatives suffer from poor aqueous solubility. Future SAR work must focus on Position 6 or 2 modifications (incorporating morpholine or piperazine tails) to improve pharmacokinetic profiles without sacrificing potency.
References
-
Kotb, E. R., et al. (2015).[3] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. Link
-
Al-Wahaibi, L. H., et al. (2023).[1][3] Design, Synthesis, and Biological Evaluation of Novel 3-Cyanopyridone/Pyrazoline Hybrids as Potential Apoptotic Antiproliferative Agents Targeting EGFR/BRAF Inhibitory Pathways. Molecules. Link
-
El-Sayed, H. A., et al. (2025).[9] Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Longdom. Link
-
BenchChem. (2025). Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols. BenchChem. Link
-
Abd El-All, A. S., et al. (2025). Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. Sciety. Link
-
Abdel-Rahman, H. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. RSC Advances. Link
-
Hussain, A., et al. (2025).[8][6] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
role of 2-Methyl-6-phenylnicotinonitrile as a chemical intermediate
The following technical guide details the chemical profile, synthesis, and application of 2-Methyl-6-phenylnicotinonitrile , a critical pyridine scaffold in medicinal chemistry.
A Versatile Intermediate for Pyridine-Based Pharmacophores
Executive Summary
2-Methyl-6-phenylnicotinonitrile (also known as 2-methyl-6-phenylpyridine-3-carbonitrile) is a functionalized heterocyclic building block essential for the development of mGluR5 antagonists , kinase inhibitors , and liquid crystalline materials . Unlike its 2-amino analogs, the 2-methyl variant offers a robust carbon scaffold suitable for further alkylation, oxidation, or condensation reactions. Its structural rigidity and the orthogonality of the nitrile and methyl groups make it a preferred starting material for generating complex fused heterocycles such as tetrazolo[1,5-a]pyridines and 2,6-disubstituted nicotinic acids .
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-Methyl-6-phenylpyridine-3-carbonitrile |
| CAS Number | 66416-52-2 |
| Molecular Formula | C₁₃H₁₀N₂ |
| Molecular Weight | 194.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98–100 °C (Lit.) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; sparingly soluble in water |
| Key Functional Groups | Nitrile (C-3), Methyl (C-2), Phenyl (C-6) |
Synthetic Pathways (The "How-To")
The synthesis of 2-methyl-6-phenylnicotinonitrile requires distinguishing it from the more common 2-amino derivatives. The most robust, high-purity protocol utilizes a modified Hantzsch-type condensation or the reaction of 3-aminocrotononitrile with a Mannich base .
Primary Protocol: The Enamine-Mannich Condensation
This method is preferred for its regioselectivity, avoiding the formation of isomeric mixtures common in one-pot multicomponent reactions.
Reagents:
-
3-Aminocrotononitrile (Precursor A)
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Precursor B - Mannich base of acetophenone)
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
-
Ammonium Acetate (Additive)
Step-by-Step Methodology:
-
Preparation of Mannich Base (if not purchased):
-
React acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.
-
Reflux for 2 hours, add catalytic HCl.
-
Precipitate with acetone/ether to isolate 3-(dimethylamino)-1-phenylpropan-1-one HCl.
-
-
Cyclization (The Core Reaction):
-
Charge: In a round-bottom flask, dissolve 3-aminocrotononitrile (10 mmol, 0.82 g) and the Mannich base (10 mmol, 2.13 g) in glacial acetic acid (15 mL).
-
Reflux: Heat the mixture to reflux (118 °C) under nitrogen atmosphere for 4–6 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the enamine spot.
-
Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).
-
Neutralization: Slowly adjust pH to ~8 using saturated NaHCO₃ solution. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) to yield white needles.
-
Yield Expectation: 65–75% Purity Validation: ¹H NMR (CDCl₃): δ 2.85 (s, 3H, CH₃), 7.4–8.1 (m, 7H, Ar-H + Py-H).
Visualization: Synthesis Workflow
Caption: Regioselective synthesis via Mannich base condensation ensuring correct C2/C6 substitution.
Downstream Transformations & Applications
Once synthesized, 2-Methyl-6-phenylnicotinonitrile serves as a "divergent node" for creating various pharmacological agents.
A. Hydrolysis to Nicotinic Acid Derivatives
The nitrile group is a "masked" carboxylic acid. Hydrolysis yields 2-methyl-6-phenylnicotinic acid , a scaffold for amide coupling in drug discovery.
-
Protocol: Reflux the nitrile in 20% NaOH (aq) for 12 hours. Acidify with HCl to pH 3 to precipitate the acid.
-
Application: Precursor for amide-based mGluR5 negative allosteric modulators (NAMs) .
B. Tetrazole Formation ("Click" Chemistry)
Reacting the nitrile with sodium azide (NaN₃) yields the tetrazole derivative, a bioisostere for the carboxylic acid, often used to improve metabolic stability and lipophilicity.
-
Protocol: React nitrile (1 eq) with NaN₃ (1.5 eq) and ZnBr₂ (catalyst) in water/isopropanol at reflux.
C. Reduction to Primary Amines
Reduction of the nitrile group gives the (2-methyl-6-phenylpyridin-3-yl)methanamine , which is crucial for synthesizing bidentate ligands for coordination chemistry or further functionalization into urea derivatives.
Visualization: Application Pathways
Caption: Divergent synthesis pathways transforming the nitrile handle into pharmacophores and ligands.
Safety & Handling Guide
While specific SDS data for this intermediate may be sparse, it should be handled with the rigorous protocols standard for aryl nitriles :
-
Acute Toxicity: Treat as toxic if swallowed or inhaled. Nitriles can liberate cyanide ions metabolically.
-
Engineering Controls: All synthesis steps, especially those involving heating or silica gel chromatography, must be performed in a certified chemical fume hood .
-
PPE: Nitrile gloves (double-gloving recommended during weighing), safety goggles, and lab coat.
-
Waste Disposal: Segregate as organic cyanide waste . Do not mix with acids without neutralization, as this may generate HCN gas.
References
-
Synthesis of 2-Methylnicotinonitriles
- Title: Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transform
- Source: The Journal of Organic Chemistry (ACS Public
-
URL:[Link]
-
Mannich Base Chemistry
- Title: Synthetic applications of biologically important Mannich bases: An upd
- Source: Open Access Research Journal of Biology and Pharmacy.
-
URL:[Link]
-
mGluR5 Antagonist Context (MPEP Analogues)
-
Nitrile Hydrolysis Protocols
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Evolving Landscape of Substituted Nicotinonitriles: A Technical Guide to Their Discovery, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a multitude of therapeutic agents. Its unique electronic properties and synthetic tractability have led to the discovery of numerous potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of substituted nicotinonitriles, with a focus on their application in drug development.
The Rise of a Privileged Scaffold: A Historical Perspective
The journey of nicotinonitrile and its derivatives is intrinsically linked to the broader history of pyridine chemistry. The isolation of pyridine from coal tar by Thomas Anderson in 1846 marked the beginning of an era of exploration into this new class of heterocycles.[1] The correct structure of pyridine was proposed independently by Körner and Dewar in the late 1860s.[1] A pivotal moment in pyridine synthesis arrived in 1876 when William Ramsay accomplished the first synthesis of pyridine from acetylene and hydrogen cyanide, laying the groundwork for future synthetic endeavors.[2]
The early 20th century witnessed the emergence of multicomponent reactions that revolutionized the synthesis of substituted pyridines. The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, provided a versatile method for the preparation of dihydropyridines, which could then be oxidized to their corresponding pyridine derivatives.[3] This reaction, involving the condensation of a β-ketoester, an aldehyde, and ammonia, became a foundational tool for accessing a wide range of substituted pyridines.[3][4]
While the parent nicotinonitrile was known, the exploration of its substituted derivatives gained significant momentum with the development of more sophisticated synthetic methods in the mid-20th century and beyond. The recognition of nicotinic acid (niacin) as a vital nutrient in the 1930s for preventing pellagra spurred further interest in the chemistry of pyridine-3-carboxylic acid and its nitrile precursor.[1] The industrial production of nicotinonitrile, often through the ammoxidation of 3-picoline, made it a readily available starting material for further derivatization.[5]
The latter half of the 20th century and the early 21st century have seen an explosion in the discovery of biologically active substituted nicotinonitriles. This has been driven by the advent of high-throughput screening and a deeper understanding of disease biology, which has positioned substituted nicotinonitriles as key pharmacophores for a range of therapeutic targets, particularly protein kinases.
Key Synthetic Strategies: From Classical Reactions to Modern Innovations
The synthesis of substituted nicotinonitriles has evolved from classical cyclization reactions to highly efficient one-pot multicomponent procedures. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Thorpe-Ziegler Reaction: A Classic Approach to Cyclization
The Thorpe-Ziegler reaction, an intramolecular version of the Thorpe nitrile condensation, is a powerful tool for the synthesis of cyclic ketones and enamines from dinitriles.[6] This reaction has been adapted for the synthesis of fused pyridine rings, including those containing a nicotinonitrile moiety.
The mechanism proceeds via a base-catalyzed intramolecular cyclization. A strong base abstracts an α-proton from one of the nitrile groups, generating a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the other nitrile group, forming a cyclic imine anion. Subsequent protonation and tautomerization yield the more stable enamine.[6][7]
Diagram 1: Mechanism of the Thorpe-Ziegler Reaction
Caption: A simplified workflow of the Thorpe-Ziegler reaction.
Gewald-Type Synthesis of 2-Aminonicotinonitriles
The Gewald reaction, traditionally used for the synthesis of 2-aminothiophenes, has a powerful analogue in pyridine chemistry for the preparation of 2-amino-3-cyanopyridines (2-aminonicotinonitriles).[8][9] This multicomponent reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and an ammonium source, often in a one-pot procedure.[10]
The reaction is believed to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated dinitrile. This intermediate then undergoes a Michael addition with ammonia (generated from the ammonium salt), followed by cyclization and aromatization to yield the 2-aminonicotinonitrile product.
Diagram 2: Proposed Mechanism of Gewald-Type Synthesis of 2-Aminonicotinonitriles
Sources
- 1. ctppc.org [ctppc.org]
- 2. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. ajrconline.org [ajrconline.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical and Molecular Modeling of 2-Methyl-6-phenylnicotinonitrile
Preamble: The Rationale for a Computational Approach
2-Methyl-6-phenylnicotinonitrile belongs to the nicotinonitrile class of compounds, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] Several nicotinonitrile-based drugs, such as bosutinib and neratinib, are already on the market, highlighting the therapeutic potential of this chemical moiety.[1][2] Theoretical and molecular modeling plays a pivotal role in modern drug discovery by providing a computational lens to predict molecular properties, understand interactions with biological targets, and guide the design of more potent and specific therapeutic agents. For a molecule like 2-Methyl-6-phenylnicotinonitrile, computational studies are invaluable for elucidating its electronic structure, identifying potential protein targets, and predicting its behavior in a biological system, thereby accelerating its journey from a chemical entity to a potential drug candidate.
Part 1: Foundational Quantum Mechanical Characterization using Density Functional Theory (DFT)
Introduction to DFT in Small Molecule Research
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. In the context of small organic molecules, DFT, particularly with functionals like B3LYP and basis sets such as 6-31G(d,p), has proven to be a reliable tool for predicting a wide array of properties.[3][4] These calculations allow for the determination of the optimized molecular geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap between them, and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity and stability.[5]
Experimental Protocol: Performing a DFT Calculation on 2-Methyl-6-phenylnicotinonitrile
A typical DFT workflow for characterizing 2-Methyl-6-phenylnicotinonitrile would involve the following steps:
-
Molecular Structure Input: The initial 3D coordinates of 2-Methyl-6-phenylnicotinonitrile are generated using a molecular builder and editor.
-
Choice of Theory and Basis Set: A suitable level of theory, such as B3LYP, and a basis set, like 6-311++G(d,p), are selected to ensure a balance between computational cost and accuracy.
-
Geometry Optimization: The initial structure is optimized to find its most stable conformation, corresponding to a minimum on the potential energy surface.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This also provides a theoretical infrared (IR) spectrum.
-
Electronic Property Calculation: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Caption: Workflow for DFT Calculations.
Data Interpretation and Visualization
The output of the DFT calculations provides a wealth of quantitative data that can be used to understand the intrinsic properties of 2-Methyl-6-phenylnicotinonitrile.
| Parameter | Description |
| Total Energy | The total electronic energy of the optimized molecule. |
| Dipole Moment | A measure of the molecule's overall polarity. |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |
| HOMO-LUMO Gap | ELUMO - EHOMO; an indicator of chemical reactivity. |
Part 2: Elucidating Potential Biological Interactions through Molecular Docking
The Principles of Molecular Docking
Molecular docking is a computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. It is an essential tool in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Target Selection for 2-Methyl-6-phenylnicotinonitrile
Given that various nicotinonitrile and pyridine derivatives have shown promise as antimicrobial, antioxidant, and anticancer agents, several protein targets can be considered for docking studies with 2-Methyl-6-phenylnicotinonitrile.[6][7][8] For instance, enzymes involved in bacterial cell wall synthesis could be potential targets for antimicrobial activity, while kinases like EGFR are often targeted in cancer therapy.[9]
| Potential Target Class | Example PDB ID | Rationale |
| Tyrosinase | 5M8M | Inhibition is relevant for skin lightening agents.[6] |
| EGFR Kinase | 5WB7 | A common target for anticancer drugs.[5][9] |
| Bacterial Enzymes | Varies | Potential for antimicrobial activity. |
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
-
Ligand Preparation: The DFT-optimized structure of 2-Methyl-6-phenylnicotinonitrile is prepared for docking, which may include adding charges and defining rotatable bonds.
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added. The binding site is defined based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program is used to explore the conformational space of the ligand within the defined binding site and score the different binding poses.
-
Analysis of Results: The predicted binding affinities (docking scores) are analyzed, and the top-ranked poses are visually inspected to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein.
Caption: Molecular Docking Workflow.
Part 3: Assessing the Stability of Ligand-Receptor Complexes with Molecular Dynamics (MD) Simulations
The "Why" of Molecular Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD is crucial for assessing the stability of the docked complex and for a more realistic representation of the biological system.
Experimental Protocol: Running a Basic MD Simulation
-
System Preparation: The docked ligand-protein complex is placed in a simulation box, which is then filled with water molecules to mimic the aqueous cellular environment. Ions are added to neutralize the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Once equilibrated, the production MD simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of the system is saved at regular intervals.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various parameters, such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess stability, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions.
Caption: Molecular Dynamics Simulation Workflow.
Part 4: In Silico Prediction of ADME/T Properties
The Importance of "Drug-likeness"
A potential drug candidate must not only be active against its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the "drug-likeness" of a compound. In silico prediction of these properties at an early stage can save significant time and resources in the drug development pipeline.[10]
Protocol for In Silico ADMET Prediction
Various online tools and software packages, such as SwissADME, can be used to predict the ADMET properties of 2-Methyl-6-phenylnicotinonitrile based on its chemical structure.[10] These tools use quantitative structure-property relationship (QSPR) models to estimate a wide range of parameters.
Data Presentation
The predicted ADMET properties are typically presented in a tabular format for easy assessment.
| Property | Predicted Value | Desirable Range |
| LogP (Lipophilicity) | -0.4 to +5.6 | |
| Water Solubility | High | |
| Bioavailability Score | ||
| Lipinski's Rule of Five | No more than 1 violation |
Conclusion: Synthesizing the Computational Insights
This comprehensive computational workflow, encompassing DFT, molecular docking, MD simulations, and ADMET prediction, provides a powerful framework for the in-depth characterization of 2-Methyl-6-phenylnicotinonitrile. The insights gained from these theoretical studies can guide further experimental investigations, such as the synthesis of more potent analogs and in vitro assays to validate the predicted biological activities and targets. By integrating computational and experimental approaches, the path to discovering the full therapeutic potential of 2-Methyl-6-phenylnicotinonitrile can be significantly streamlined.
References
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed. [Link]
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry - ACS Publications. [Link]
-
(PDF) Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. ResearchGate. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. ResearchGate. [Link]
-
The new pyridine derivatives as potential tyrosinase inhibitors: DFT calculations, molecular docking, and ADME studies. ResearchGate. [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
-
Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. Molecular Physics - Taylor & Francis. [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. Semantic Scholar. [Link]
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Taylor & Francis Online. [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. [Link]
-
Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile [smolecule.com]
- 8. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Heterocyclic Synthesis Using 2-Methyl-6-phenylnicotinonitrile
This Application Note is designed for researchers in medicinal chemistry and heterocyclic synthesis. It details the strategic utilization of 2-Methyl-6-phenylnicotinonitrile (also known as 2-methyl-6-phenylpyridine-3-carbonitrile) as a versatile building block.
The guide focuses on exploiting the bifunctional reactivity of the scaffold: the activated C-2 methyl group and the C-3 nitrile group.
Introduction & Chemical Profile
2-Methyl-6-phenylnicotinonitrile (Structure 1 ) is a privileged scaffold in drug discovery due to its ability to serve as a precursor for fused heterocyclic systems, particularly 1,6-naphthyridines . The molecule features a "push-pull" electronic system where the electron-deficient pyridine ring (enhanced by the C-3 nitrile) significantly increases the acidity of the C-2 methyl protons.
Key Reactive Centers
-
Site A (C-2 Methyl): Highly acidic protons due to the electron-withdrawing nature of the pyridine ring and the ortho-nitrile group. Reacts readily with electrophiles (aldehydes, DMF-DMA).
-
Site B (C-3 Nitrile): Acts as an electrophilic trap for cyclization or can be hydrolyzed to amides/acids.
-
Site C (C-6 Phenyl): Provides lipophilicity and pi-stacking interactions, crucial for biological binding affinity (e.g., in kinase inhibitors).
Strategic Synthetic Pathways
The utility of this scaffold is best realized through three primary pathways. The most high-value transformation is the synthesis of 1,6-naphthyridines via enamine intermediates.
Pathway Map: Divergent Synthesis
Figure 1: Divergent synthetic pathways starting from 2-Methyl-6-phenylnicotinonitrile. The green path represents the primary protocol detailed below.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,6-Naphthyridin-2(1H)-ones (The "Enamine" Route)
This is the gold-standard method for fusing a second ring onto the pyridine scaffold. It proceeds via a Bredereck-type reaction followed by ammonolysis.
Mechanism:
-
Enamine Formation: The C-2 methyl group reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enamine.
-
Cyclization: Ammonium acetate provides ammonia, which displaces the dimethylamine group and attacks the nitrile, leading to ring closure.
Step 1: Enamine Formation [1]
-
Reagents: 2-Methyl-6-phenylnicotinonitrile (1.0 equiv), DMF-DMA (1.2–1.5 equiv).
-
Solvent: Dry Xylene or DMF (can also be run neat if DMF-DMA is in excess).
-
Conditions: Reflux (120–140 °C) for 6–8 hours.
Procedure:
-
Charge a round-bottom flask with 2-Methyl-6-phenylnicotinonitrile (10 mmol, 1.94 g) and DMF-DMA (15 mmol, 2.0 mL).
-
Heat the mixture to reflux under an inert atmosphere (N₂). The solution will typically darken to a deep orange/red color.
-
Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf spot (Enamine).
-
Work-up: Cool to room temperature. The product often precipitates. If not, remove excess DMF-DMA under reduced pressure.
-
Purification: Triturate the residue with cold diethyl ether or petroleum ether to yield the (E)-6-(2-(dimethylamino)vinyl)-2-phenylnicotinonitrile as a solid.
-
Typical Yield: 80–90%[2]
-
Step 2: Cyclization to 1,6-Naphthyridine
-
Reagents: Enamine intermediate (from Step 1), Ammonium Acetate (NH₄OAc) (5–10 equiv).
-
Solvent: Glacial Acetic Acid (AcOH).[3]
-
Conditions: Reflux for 4–6 hours.
Procedure:
-
Dissolve the enamine intermediate (5 mmol) in Glacial Acetic Acid (10 mL).
-
Add solid Ammonium Acetate (25-50 mmol).
-
Reflux the mixture with stirring. A color change (often to yellow or light brown) and precipitation may occur.
-
Work-up: Pour the hot reaction mixture into crushed ice (approx. 50 g).
-
Neutralize carefully with conc. Ammonia solution or NaHCO₃ until pH ~7.
-
Filter the resulting precipitate, wash with copious water, and dry.
-
Recrystallization: Purify from DMF/Ethanol or Acetic Acid.
-
Product:5-Phenyl-1,6-naphthyridin-2(1H)-one .
-
Typical Yield: 70–85%[4]
-
Protocol B: Condensation with Aromatic Aldehydes (Styryl Synthesis)
This protocol modifies the C-2 position to extend conjugation, often used to create fluorescent probes or precursors for photocyclization.
-
Reagents: 2-Methyl-6-phenylnicotinonitrile (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Piperidine (Cat. 5-10 mol%).
-
Solvent: Ethanol or Butanol.
-
Conditions: Reflux for 4–12 hours.
Procedure:
-
Mix the nicotinonitrile (1.0 g) and the substituted benzaldehyde (1.0 equiv) in Ethanol (15 mL).
-
Add 5 drops of Piperidine.
-
Reflux until the starting material is consumed (TLC control).
-
Cool to 0 °C. The styryl product usually crystallizes out.
-
Filter and wash with cold ethanol.[5]
Data Summary & Optimization
Solvent & Catalyst Effects on Yield (Enamine Route)
| Entry | Solvent | Catalyst/Reagent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Xylene | DMF-DMA (1.2 eq) | 140 | 6 | 85 | Preferred Method |
| 2 | DMF | DMF-DMA (1.2 eq) | 153 | 4 | 78 | Difficult work-up |
| 3 | Ethanol | Piperidine | 78 | 24 | <10 | Too low temp for enamine |
| 4 | Neat | DMF-DMA (Excess) | 120 | 3 | 88 | Green chem approach; requires pure reagents |
Troubleshooting Guide
-
Problem: Low yield in Step 1 (Enamine formation).
-
Root Cause: Moisture in the solvent or old DMF-DMA (hydrolyzed).
-
Solution: Use anhydrous xylene and fresh DMF-DMA. Run under Nitrogen.
-
-
Problem: Product is an oil/sticky gum after Cyclization (Step 2).
-
Root Cause: Incomplete neutralization of Acetic Acid or presence of oligomers.
-
Solution: Ensure pH is strictly neutral (7.0). Triturate the gum with hot ethanol and let it cool slowly to induce crystallization.
-
-
Problem: No reaction with Aldehydes (Protocol B).
-
Root Cause: The C-2 methyl is moderately acidic but requires activation.
-
Solution: Switch to a higher boiling solvent (n-Butanol) or use microwave irradiation (140 °C, 10-20 min).
-
References
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. The Journal of Organic Chemistry. (2022). Link
-
A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry. (2009). Link
-
One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives. Chemical Review and Letters. (2021). Link
-
1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. (2021). Link
-
Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives. Journal of Chemical and Pharmaceutical Research. (2014). Link
Sources
The Versatile Virtuoso: 2-Methyl-6-phenylnicotinonitrile as a Cornerstone for Novel Compound Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Among the myriad of heterocyclic building blocks, 2-Methyl-6-phenylnicotinonitrile has emerged as a particularly versatile and valuable scaffold. Its unique electronic properties and strategically positioned functional groups—a reactive nitrile, an activatable methyl group, and a tunable phenyl ring—render it a powerful starting material for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of 2-Methyl-6-phenylnicotinonitrile as a building block, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
The nicotinonitrile core is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of a methyl group at the 2-position and a phenyl group at the 6-position of the pyridine ring provides a platform for a multitude of chemical transformations, enabling the construction of intricate molecular frameworks. This guide will illuminate the pathways to harness the synthetic potential of this remarkable building block.
Core Reactivity and Synthetic Transformations
The chemical reactivity of 2-Methyl-6-phenylnicotinonitrile is primarily centered around its three key functional groups: the nitrile, the methyl group, and the pyridine ring itself. Understanding the interplay of these groups is crucial for designing effective synthetic strategies.
-
The Nitrile Group: A versatile handle for a variety of transformations, the nitrile can be hydrolyzed to an amide or a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.
-
The Methyl Group: The methyl group can be functionalized through oxidation or condensation reactions, providing a site for further molecular elaboration.
-
The Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional substituents to modulate the electronic and steric properties of the molecule.
The following sections will provide detailed protocols for key transformations of 2-Methyl-6-phenylnicotinonitrile, showcasing its utility as a versatile building block.
Application Note 1: Synthesis of Bioactive Pyrimidine Derivatives via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. 2-Methyl-6-phenylnicotinonitrile can serve as a key component in MCRs to generate libraries of substituted pyrimidine derivatives, which are known to possess a wide range of biological activities.[1][4]
Protocol 1: One-Pot Synthesis of 4-Hydroxy-2-methyl-6-phenyl-pyrimidine-5-carbonitrile Derivatives
This protocol describes a one-pot, three-component reaction between an aromatic aldehyde, ethyl cyanoacetate, and acetamidine hydrochloride, where a compound structurally related to 2-Methyl-6-phenylnicotinonitrile is formed in situ and cyclizes to the pyrimidine product. This highlights the utility of the core nicotinonitrile scaffold in constructing fused heterocyclic systems.
Reaction Scheme:
A general workflow for the multicomponent synthesis of pyrimidine derivatives.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.0 mmol)
-
Acetamidine hydrochloride (1.0 mmol)
-
Sodium hydroxide (NaOH) (1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in anhydrous DMF (5 mL), add acetamidine hydrochloride (1.0 mmol) and sodium hydroxide (1.2 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, pour the mixture into ice-cold water (50 mL).
-
Acidify the mixture with dilute hydrochloric acid (1M) to a pH of ~6.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure 4-hydroxy-2-methyl-6-aryl-pyrimidine-5-carbonitrile derivative.[1]
Expected Results:
This reaction typically affords the desired pyrimidine derivatives in good to excellent yields (70-90%). The products can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-Hydroxy-2-methyl-6-phenylpyrimidine-5-carbonitrile | 85 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-4-hydroxy-2-methylpyrimidine-5-carbonitrile | 90 |
| 3 | 4-Methoxybenzaldehyde | 4-Hydroxy-4-(4-methoxyphenyl)-2-methylpyrimidine-5-carbonitrile | 88 |
Application Note 2: Transformation of the Nitrile Group for Further Functionalization
The nitrile group of 2-Methyl-6-phenylnicotinonitrile is a key functional handle that can be readily converted into other valuable functional groups, such as amides and amines. These transformations open up new avenues for creating diverse molecular libraries.
Protocol 2: Synthesis of 2-Methyl-6-phenylnicotinamide
The hydrolysis of the nitrile to an amide is a fundamental transformation that introduces a hydrogen-bond donor and acceptor group, which can be crucial for biological activity.
Reaction Scheme:
Workflow for the synthesis of 2-Methyl-6-phenylnicotinamide.
Materials:
-
2-Methyl-6-phenylnicotinonitrile (1.0 mmol, 194 mg)
-
Sodium carbonate (Na₂CO₃) (5.0 mmol, 530 mg)
-
30% Hydrogen peroxide (H₂O₂) solution (3.0 mL)
-
Acetone (1.6 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of 2-Methyl-6-phenylnicotinonitrile (1.0 mmol) in acetone (1.6 mL), add sodium carbonate (5.0 mmol) at room temperature.
-
Cool the suspension to 0°C and add 30% hydrogen peroxide solution (3.0 mL).
-
Allow the resulting suspension to stir at room temperature. Monitor the reaction by TLC until the starting material is completely consumed.
-
Add water to the reaction vessel and extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by preparative TLC (petroleum ether/ethyl acetate = 1:1) to afford 2-Methyl-6-phenylnicotinamide as a white solid.[5]
Expected Results:
This reaction typically provides the corresponding amide in high yield (around 90%). The product can be characterized by its melting point and spectroscopic data.
Application Note 3: Synthesis of Fused Heterocyclic Systems
The strategic placement of functional groups in 2-Methyl-6-phenylnicotinonitrile makes it an excellent precursor for the synthesis of fused heterocyclic systems, which are often associated with interesting photophysical properties or potent biological activities.
Protocol 3: Gewald Synthesis of 2-Amino-3-cyano-4-phenyl-5-methylthiophene Derivatives
While not a direct reaction of 2-Methyl-6-phenylnicotinonitrile itself, this protocol demonstrates the synthesis of a closely related and highly functionalized thiophene derivative using a building block approach that mirrors the reactivity of the methyl group adjacent to a nitrile. This showcases the potential for the methyl group of 2-Methyl-6-phenylnicotinonitrile to participate in similar condensations. The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7]
Reaction Scheme:
A general workflow for the Gewald synthesis of 2-aminothiophenes.
Materials:
-
Phenylacetone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Elemental sulfur (1.1 mmol)
-
Morpholine (or another suitable base) (0.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve phenylacetone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (10 mL).
-
Add morpholine (0.2 mmol) to the mixture.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[6][7]
Expected Results:
The Gewald reaction is known for its efficiency and typically provides the desired 2-aminothiophene derivatives in good to excellent yields. The products are valuable intermediates for the synthesis of various biologically active compounds.
Future Outlook and Applications
The synthetic versatility of 2-Methyl-6-phenylnicotinonitrile positions it as a key building block for future innovations in drug discovery and materials science. The exploration of its reactivity in metal-catalyzed cross-coupling reactions, for instance, could lead to the development of novel biaryl-containing compounds with potential applications as liquid crystals or organic light-emitting diodes (OLEDs).[8][9] Furthermore, the synthesis of fused pyrimidine derivatives from this scaffold continues to be a promising avenue for the discovery of new therapeutic agents with improved efficacy and selectivity.[10]
The protocols and application notes provided in this guide serve as a foundation for researchers to explore the vast synthetic potential of 2-Methyl-6-phenylnicotinonitrile. By understanding the underlying principles of its reactivity and applying the detailed experimental procedures, scientists can unlock new molecular diversity and accelerate the development of next-generation pharmaceuticals and functional materials.
References
-
A simple methodology has been developed for the synthesis of diverse members of multifunctionalized 4-hydroxy-2-methyl-6-(phenyl)pyrimidine-5-carbonitrile derivatives via multicomponent reaction of aromatic aldehydes, ethyl cyanoacetate, and acetamidine hydrochloride using a quantitative amount of NaOH in dry DMF at 80 °C in a single procedural step. ([Link])
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. ([Link])
-
SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. ([Link])
-
Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. ([Link])
-
An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. ([Link])
-
A green chemistry approach to gewald reaction - Der Pharma Chemica. ([Link])
-
A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - PMC. ([Link])
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research. ([Link])
-
Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts | The Journal of Organic Chemistry - ACS Publications. ([Link])
-
Transition Metal Catalyzed Cross-Coupling Reactions | MDPI Books. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. wjarr.com [wjarr.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 9. mdpi.com [mdpi.com]
- 10. A green fabrication of pharmacologically relevant fused pyrimidines using recyclable caffeine–H3PO4 catalyst: insight into antibacterial and cytotoxic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Routes to Phenylnicotinonitriles: A Guide for Synthetic and Medicinal Chemists
Introduction: The Significance of the Phenylnicotinonitrile Scaffold
The phenylnicotinonitrile framework, a pyridine ring bearing both a phenyl and a cyano group, is a privileged scaffold in medicinal chemistry and materials science.[1] Derivatives of this structure are integral to a wide array of biologically active molecules, including marketed drugs such as the kinase inhibitors Bosutinib and Neratinib.[1][2] The unique electronic properties and the synthetic versatility of the nitrile group make these compounds valuable building blocks for the synthesis of more complex heterocyclic systems.[1] This guide provides an in-depth overview of modern catalytic methods for the synthesis of phenylnicotinonitriles, with a focus on palladium-catalyzed cross-coupling reactions and direct C-H functionalization strategies. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
Palladium-Catalyzed Cross-Coupling Reactions: A Mainstay in Phenylnicotinonitrile Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the construction of carbon-carbon bonds, offering mild and efficient pathways to biaryl and hetero-biaryl structures.[3][4] Among these, the Suzuki-Miyaura and Negishi couplings are particularly well-suited for the synthesis of phenylnicotinonitriles.
The Suzuki-Miyaura Coupling: A Versatile and Robust Method
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern organic synthesis due to its operational simplicity, the commercial availability and stability of boronic acids, and its tolerance of a wide range of functional groups.[3][5]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] The choice of catalyst, ligand, and base is critical for an efficient reaction, especially when dealing with electron-deficient heteroaryl halides like bromonicotinonitriles.[7]
-
Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the bromonicotinonitrile. This is often the rate-determining step, and its efficiency is influenced by the strength of the C-X bond (C-I > C-Br > C-Cl).[7]
-
Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, the phenylnicotinonitrile, from the palladium(II) complex, regenerating the active palladium(0) catalyst.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This protocol describes a typical Suzuki-Miyaura coupling for the synthesis of 6-phenylnicotinonitrile from 6-bromonicotinonitrile and phenylboronic acid.[9]
Materials:
-
6-Bromonicotinonitrile
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-bromonicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add toluene and degassed water (typically in a 4:1 to 5:1 ratio).
-
Reaction: Heat the mixture to reflux (around 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 6-phenylnicotinonitrile.
| Starting Material | Phenylating Agent | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | High | [9] |
| 2-Chloro-3-aminopyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 99 | [10] |
| 5-Bromo-nicotinic acid (on solid support) | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | DMF | 37 | Overnight | 85 | [11] |
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner, which often exhibit higher reactivity and functional group tolerance compared to other organometallic reagents.[12] This makes the Negishi coupling a powerful tool for the synthesis of complex molecules, including phenylnicotinonitriles.[12][13]
The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[4] The key difference lies in the transmetalation step, where the organozinc reagent transfers its organic group to the palladium center. This step is typically faster and more efficient than with many other organometallic reagents, often proceeding without the need for a base.
Caption: The catalytic cycle of the Negishi coupling reaction.
This protocol outlines a general procedure for the Negishi coupling of a halopyridine with an organozinc reagent to generate a 2-phenylpyridine derivative, which can be adapted for the synthesis of phenylnicotinonitriles.[13]
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine)
-
Phenylzinc reagent (prepared in situ or from a commercial source)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., XPhos)
-
Anhydrous solvent (e.g., THF)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available): The pyridylzinc halide can be prepared by transmetalation from the corresponding pyridyllithium or by direct insertion of activated zinc into a pyridyl halide.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in anhydrous THF.
-
Addition of Reactants: To the catalyst solution, add the 2-halopyridine (1.0 eq) followed by the slow addition of the phenylzinc reagent (1.1-1.5 eq) at room temperature.
-
Reaction: The reaction is typically stirred at room temperature or gently heated (e.g., to 50-70 °C) for several hours until completion, as monitored by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylpyridine derivative.
| Pyridine Substrate | Arylating Agent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine derivatives | Arylzinc chlorides | Pd₂(dba)₃ (1) | XPhos | THF | 70 | High | [13] |
| 2-Bromopyridine | o-Tolylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | Reflux | High | [14] |
| 3-Fluoropyridine | (2-Acetoxyphenyl)zinc chloride | Pd₂(dba)₃ (2) | XPhos | THF | 70 | High | [15] |
Direct C-H Arylation: An Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and atom-economical strategy for the synthesis of biaryls, as it avoids the pre-functionalization of one of the coupling partners.[16] However, the C-H functionalization of electron-deficient pyridine rings presents challenges due to the inherent electronic properties of the heterocycle.[17]
The direct arylation of pyridines can proceed through various mechanisms, often involving a palladium catalyst.[18] The regioselectivity of the reaction is a key challenge. Strategies to control the position of arylation include:
-
Use of Directing Groups: A directing group on the pyridine ring can coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond, thereby facilitating its activation.[1][16]
-
Ligand Control: The use of specific ligands can influence the regioselectivity of the C-H activation.[19]
-
Pyridine N-Oxides: The N-oxide of pyridine can be used to modulate the electronic properties of the ring and direct the arylation to the C2 position.[20]
Caption: A general workflow for the direct C-H arylation of nicotinonitriles.
This protocol provides a general outline for the direct C-H arylation of a nicotinonitrile derivative. The specific conditions, including the choice of catalyst, ligand, and directing group (if any), will need to be optimized for each specific substrate.
Materials:
-
Nicotinonitrile derivative
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., DMA or toluene)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine the nicotinonitrile derivative (1.0 eq), the aryl halide (1.5-2.0 eq), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture to a high temperature (typically 100-150 °C) for 12-48 hours. Monitor the reaction progress by an appropriate analytical technique.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography to isolate the desired phenylnicotinonitrile isomer.
| Pyridine Substrate | Arylating Agent | Catalyst (mol%) | Additive/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridine N-oxides | Bromopyridines | Pd(OAc)₂ | P(tBu)₃ or P(o-tolyl)₃ | K₃PO₄ | Dioxane | High | Up to 77 | [21] |
| 2-Phenylpyridine | Arylglycine derivatives | Pd(OAc)₂ | - | Ag₂CO₃ | DCE | 120 | Good | [16] |
| Pyridine | Aryl bromides | Cy₃PAuCl | - | Cs₂CO₃ | Dioxane | High | Moderate | [21] |
Conclusion
The synthesis of phenylnicotinonitriles can be achieved through a variety of powerful catalytic methods. Palladium-catalyzed Suzuki-Miyaura and Negishi couplings offer reliable and high-yielding routes, benefiting from a broad substrate scope and well-understood reaction mechanisms. Direct C-H arylation presents a more atom-economical approach, though challenges in regioselectivity often need to be addressed through the use of directing groups or specialized catalytic systems. The choice of the optimal synthetic strategy will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize and explore the potential of this important class of compounds.
References
-
Negishi, E.-i. (1977). A novel, selective, and general method for the synthesis of unsymmetrical biaryls and diarylmethanes. The Journal of Organic Chemistry, 42(10), 1821–1823. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Current Organic Chemistry, 26(14), 1335-1353. [Link]
-
chemeurope.com. (n.d.). Negishi coupling. Retrieved from [Link]
-
Cao, H., Cheng, Q., & Studer, A. (2023). meta-Selective C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(42), e202302941. [Link]
-
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of Unactivated C-H Bonds. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances, 15(16), 13087-13103. [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Slideshare. (n.d.). Pyridine CH functionalization. Retrieved from [Link]
-
Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094–5115. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 1334-1383. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Chemical Science. [Link]
-
Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Chinese Journal of Chemistry, 40(6), 721-736. [Link]
-
Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (2025). Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. [Link]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). The Journal of Organic Chemistry, 87(24), 16568–16582. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
A Review on The Chemistry of Nicotinonitriles and Their applications. (2021). Semantic Scholar. [Link]
-
Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. (2011). Organic Syntheses, 89, 76. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester. Retrieved from [Link]
-
Chemistry Notes. (2022, August 12). Negishi coupling reaction: Mechanism, popular application. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry, 69(16), 5428–5434. [Link]
-
Solvent effect on acid–base clustering between acetic acid and pyridine. (1998). Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2419. [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2026, February 3). WordPress. [Link]
-
Synthesis of 5-substituted nicotinic acid derivatives by Suzuki coupling reaction on solid-phase. (n.d.). ResearchGate. Retrieved from [Link]
-
Enantioselective palladium(0)-catalyzed C-H arylation strategy for chiral heterocycles. (n.d.). SciSpace. Retrieved from [Link]
-
Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. (2026). The Journal of Organic Chemistry. [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed C-H Alkenylation of C -Aryl Nitrones. (n.d.). ResearchGate. Retrieved from [Link]
-
Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. byjus.com [byjus.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 11. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Pyridine synthesis [organic-chemistry.org]
- 14. Negishi_coupling [chemeurope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 17. meta-Selective C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
functionalization of the methyl group in 2-Methyl-6-phenylnicotinonitrile
Application Note: Functionalization of the Methyl Group in 2-Methyl-6-phenylnicotinonitrile
Core Directive & Scope
This technical guide addresses the specific reactivity profile of 2-Methyl-6-phenylnicotinonitrile (MPNN). Unlike standard picolines, the methyl group at the C2 position of MPNN exhibits enhanced acidity due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the adjacent C3-nitrile group.
This document provides researchers with validated protocols for three primary transformations:
-
Condensation: Synthesis of styryl-based optoelectronic materials.
-
Enamination: Creation of synthons for fused heterocyclic libraries.
-
Oxidation: Access to aldehyde/carboxylic acid precursors for drug discovery.
Mechanistic Insight: The "Activated" Methyl Group
The reactivity of the C2-methyl group is governed by the stability of the carbanion formed upon deprotonation.
-
Inductive Effect (-I): The nitrile group (
) at position 3 is a strong electron-withdrawing group (EWG), significantly increasing the acidity of the C2-methyl protons compared to 2-methylpyridine (2-picoline).[1] -
Resonance Stabilization: The resulting carbanion is stabilized by delocalization onto the pyridine ring nitrogen and the nitrile group.
-
Steric Environment: The C6-phenyl group provides conjugation but is distal enough not to sterically hinder reactions at C2.
Figure 1: Reactivity Landscape of MPNN
Application Protocols
Protocol A: Synthesis of Styryl Dyes (Knoevenagel Condensation)
Target: Functionalization with aromatic aldehydes to create conjugated
Rationale:
The C2-methyl protons are acidic enough (
Materials:
-
Substrate: 2-Methyl-6-phenylnicotinonitrile (1.0 eq)[2]
-
Reagent: Aromatic Aldehyde (e.g., 4-dimethylaminobenzaldehyde) (1.1 eq)[1]
-
Catalyst: Piperidine (0.5 eq) or Piperidine acetate
-
Solvent: Absolute Ethanol or Methanol
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of MPNN and 1.1 mmol of the aromatic aldehyde in 10 mL of absolute ethanol.
-
Catalysis: Add 0.5 mmol of piperidine dropwise.
-
Note: If the reaction is sluggish, add 2-3 drops of glacial acetic acid to form piperidine acetate in situ, which buffers the reaction and prevents side reactions.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 4–8 hours. Monitor consumption of MPNN by TLC (Hexane:EtOAc 7:3).[1] -
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a colored solid (yellow/orange/red depending on the aldehyde).
-
Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from DMF/Ethanol if necessary.
Data Summary: Solvent Effects on Yield
| Solvent | Temperature | Catalyst | Yield (%) | Notes |
| Ethanol | Piperidine | 75-85 | Standard protocol; Green chemistry compatible.[1] | |
| Toluene | Piperidine/Benzoic Acid | 60-70 | Requires Dean-Stark trap; higher temp but harder workup. | |
| Acetic Anhydride | None | 40-50 | Risk of nitrile hydrolysis; not recommended.[1] |
Protocol B: Enamine Formation (DMF-DMA)
Target: Synthesis of
Materials:
-
Substrate: MPNN (1.0 eq)
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 eq)[1] -
Solvent: Dry DMF (minimal volume) or neat.
Step-by-Step Methodology:
-
Setup: Use a flame-dried flask under an inert atmosphere (
or ). Moisture hydrolyzes DMF-DMA. -
Addition: Dissolve MPNN (1.0 mmol) in dry DMF (2 mL). Add DMF-DMA (2.0 mmol).
-
Reaction: Heat to
for 6–12 hours.-
Visual Cue: The solution typically darkens to a deep red/brown color.
-
-
Workup: Remove excess DMF-DMA and solvent under reduced pressure (rotary evaporator).
-
Isolation: Triturate the residue with diethyl ether or hexane to precipitate the enamine. Filter and dry under vacuum.
-
Stability Warning: Enamines are moisture-sensitive. Store in a desiccator or use immediately in the next step.
-
Figure 2: Enamine-to-Heterocycle Pathway [1]
Protocol C: Riley Oxidation ( )
Target: Selective oxidation of the methyl group to an aldehyde (
Mechanistic Note: Selenium dioxide (
Materials:
-
Substrate: MPNN (1.0 eq)
-
Oxidant: Selenium Dioxide (
) (1.2 eq)[1] -
Solvent: 1,4-Dioxane (wet) or Pyridine.
Step-by-Step Methodology:
-
Safety:
is toxic.[3] Work in a fume hood. -
Mixture: Suspend MPNN (1.0 mmol) in 1,4-dioxane (10 mL). Add water (0.5 mL) to facilitate the solubility of
. -
Addition: Add
(1.2 mmol) in one portion. -
Reflux: Heat to reflux (
) for 4 hours.-
Monitoring: Look for the precipitation of black selenium metal (
), indicating the oxidant has been reduced.[1]
-
-
Filtration: Filter the hot solution through a Celite pad to remove the black selenium.
-
Workup: Concentrate the filtrate. Dissolve the residue in DCM and wash with water to remove selenous acid byproducts.
-
Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to separate the aldehyde from unreacted starting material.
References
-
El-Gaby, M. S. A., et al. (2002).[1] "Synthesis and biological activity of some new pyridine derivatives." Il Farmaco. Link
- Relevance: Establishes the baseline reactivity of 2-methyl-3-cyanopyridines in condens
-
Bredereck, H., et al. (1968).[1] "Syntheses with acid amides, particularly with formamide."[1] Chemische Berichte. Link
- Relevance: The foundational text for using DMF-DMA/Brederick's reagent for enamine synthesis.
-
Sharpless, K. B., & Gordon, K. M. (1976).[1] "Selenium dioxide oxidation of ketones and aldehydes. Evidence for the principal role of enol intermediates." Journal of the American Chemical Society. Link
- Relevance: Mechanistic grounding for the Riley oxid
-
PubChem Compound Summary. (2023). "2-Methyl-6-phenylnicotinonitrile."[2][4] National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. adichemistry.com [adichemistry.com]
- 4. 66416-52-2|2-Methyl-6-phenylnicotinonitrile|BLD Pharm [bldpharm.com]
- 5. new.zodml.org [new.zodml.org]
- 6. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 2-Methyl-6-phenylnicotinonitrile synthesis
This technical support guide details the optimization of reaction conditions for the synthesis of 2-Methyl-6-phenylnicotinonitrile (CAS: 66416-52-2). The content is structured to assist researchers in troubleshooting low yields, purity issues, and scalability challenges.
Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Product: 2-Methyl-6-phenylnicotinonitrile Application: Intermediate for bioactive pyridine derivatives (e.g., potential anti-inflammatory or CNS-active agents).
Executive Summary: The "Enaminone" Route
While multicomponent reactions (MCRs) are common for pyridine synthesis, they often suffer from regioselectivity issues when specific substitution patterns like 2-methyl-6-phenyl are required.
For this specific target, the Stepwise Enaminone Cyclization is the "Gold Standard" for optimization. It offers superior regiocontrol compared to one-pot Hantzsch-type syntheses.
The Pathway:
-
Precursor Formation: Acetophenone
Enaminone (via DMF-DMA). -
Cyclization: Enaminone + 3-Aminocrotononitrile
Target Pyridine.
Optimized Experimental Protocol
Step 1: Synthesis of the Enaminone Intermediate
Reagents: Acetophenone,
| Parameter | Optimized Condition | Technical Rationale |
| Stoichiometry | 1.0 eq Acetophenone : 1.2–1.5 eq DMF-DMA | Excess DMF-DMA drives the equilibrium forward and compensates for hydrolysis. |
| Solvent | Neat (Solvent-free) or Xylene | High boiling point allows removal of methanol byproduct. |
| Temperature | 100–110 °C | Sufficient to distill off methanol, driving the reaction to completion. |
| Time | 8–12 Hours | Monitor by TLC; disappearance of acetophenone indicates completion. |
Protocol:
-
Charge Acetophenone (10 mmol) and DMF-DMA (12-15 mmol) into a round-bottom flask.
-
Heat to 100 °C under nitrogen atmosphere.
-
Critical Step: Use a short-path distillation head to continuously remove the methanol generated. This prevents the reverse reaction.
-
Upon completion, remove excess DMF-DMA under reduced pressure. The residue (usually a yellow/orange solid) is often pure enough for the next step.
Step 2: Cyclization to 2-Methyl-6-phenylnicotinonitrile
Reagents: Enaminone (from Step 1), 3-Aminocrotononitrile. Solvent: Glacial Acetic Acid.
| Parameter | Optimized Condition | Technical Rationale |
| Stoichiometry | 1.0 eq Enaminone : 1.1 eq 3-Aminocrotononitrile | Slight excess of the nitrile ensures complete consumption of the enaminone. |
| Solvent | Glacial Acetic Acid (AcOH) | Acts as both solvent and acid catalyst. Promotes protonation of the enaminone carbonyl, facilitating nucleophilic attack. |
| Temperature | Reflux (118 °C) | Required for the condensation and subsequent elimination of dimethylamine and water. |
| Purification | Precipitation | The product is less soluble in cold water/alcohol than the starting materials. |
Protocol:
-
Dissolve the Enaminone (10 mmol) and 3-Aminocrotononitrile (11 mmol) in Glacial Acetic Acid (10–15 mL).
-
Reflux for 4–6 hours. Monitor by TLC (the fluorescent enaminone spot will disappear).
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice/water (approx. 100 mL).
-
Neutralize slightly with sodium acetate if precipitation is slow (usually not necessary).
-
Filter the solid precipitate, wash with water, and recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.
Visualization: Reaction Pathway
The following diagram illustrates the regioselective formation of the target compound.
Caption: Regioselective synthesis pathway via Enaminone intermediate, ensuring correct placement of Methyl and Phenyl groups.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield in Step 1 (Enaminone Formation)
User Question: "I am getting <50% yield of the enaminone, and acetophenone remains unreacted."
-
Root Cause: The reaction is an equilibrium process. If methanol is not removed, the reaction reverses.
-
Solution:
-
Open System: Do not reflux in a closed system. Use a Dean-Stark trap or a simple distillation head to allow methanol to escape.
-
Reagent Quality: DMF-DMA is moisture-sensitive. Ensure the bottle is fresh or stored under inert gas. Hydrolyzed DMF-DMA (smelling of dimethylamine) is ineffective.
-
Issue 2: "Oiling Out" During Step 2 Workup
User Question: "When I pour the acetic acid mixture into water, I get a sticky oil instead of a solid precipitate."
-
Root Cause: Incomplete reaction or presence of oligomers.
-
Solution:
-
Induce Crystallization: Scratch the side of the flask with a glass rod.
-
Aging: Let the oil/water mixture sit in the fridge (4 °C) overnight.
-
Alternative Workup: Extract the oil with Ethyl Acetate, wash with bicarbonate (to remove AcOH), dry, and evaporate. Then, triturace the residue with cold Ethanol or Diethyl Ether to force precipitation.
-
Issue 3: Regioselectivity Concerns
User Question: "How do I know I have the 2-methyl-6-phenyl isomer and not the 4-phenyl isomer?"
-
Validation:
-
Mechanism: The nucleophilic carbon (
to CN) of 3-aminocrotononitrile attacks the electrophilic -carbon of the enaminone. This locks the regiochemistry. -
NMR Check: In
NMR, look for two doublets for the pyridine protons (H4 and H5) with a coupling constant of Hz. If it were the 4-phenyl isomer, the protons would be singlets or meta-coupled (different pattern).
-
References
-
General Enaminone Chemistry
- 3-Aminocrotononitrile Reactivity: Title: 3-Aminocrotononitrile: A Versatile Reagent in Organic Synthesis. Source: Sigma-Aldrich / Merck Technical Library.
-
Enaminone Precursor Data
Sources
Validation & Comparative
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Methyl-6-phenylnicotinonitrile
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-6-phenylnicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through detailed spectral interpretation. Furthermore, a comparative analysis with the structurally related 2-chloro-6-phenylnicotinonitrile is presented to highlight the influence of substituents on the NMR spectra of the nicotinonitrile scaffold.
Introduction
2-Methyl-6-phenylnicotinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity and potential applications. NMR spectroscopy is an unparalleled tool for the unambiguous determination of the constitution and substitution pattern of such organic molecules in solution. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, supported by experimental data and theoretical principles.
¹H and ¹³C NMR Spectral Data of 2-Methyl-6-phenylnicotinonitrile
The NMR spectra of 2-Methyl-6-phenylnicotinonitrile were acquired in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-Methyl-6-phenylnicotinonitrile presents a series of distinct signals corresponding to the aromatic protons of the pyridine and phenyl rings, as well as the methyl group.
Table 1: ¹H NMR Data for 2-Methyl-6-phenylnicotinonitrile in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.05 – 7.99 | Multiplet | - | 2H | H-2', H-6' (Phenyl) |
| 7.66 | Doublet | 8.2 | 1H | H-4 (Pyridine) |
| 7.52 – 7.43 | Multiplet | - | 3H | H-3', H-4', H-5' (Phenyl) |
| 7.34 | Doublet | 8.2 | 1H | H-5 (Pyridine) |
| 2.86 | Singlet | - | 3H | -CH₃ |
Source: Li, Y., et al. The Journal of Organic Chemistry, 2022 .[1]
Interpretation of the ¹H NMR Spectrum:
The downfield region of the spectrum is characteristic of aromatic protons. The multiplet between 8.05 and 7.99 ppm, integrating to two protons, is assigned to the ortho-protons of the phenyl ring (H-2' and H-6'). These protons are deshielded due to their proximity to the electron-withdrawing pyridine ring. The multiplet between 7.52 and 7.43 ppm, integrating to three protons, corresponds to the meta- and para-protons of the phenyl ring (H-3', H-4', and H-5').
The two doublets at 7.66 and 7.34 ppm, each integrating to one proton and showing a coupling constant of 8.2 Hz, are characteristic of ortho-coupled protons on a pyridine ring. The downfield signal at 7.66 ppm is assigned to the H-4 proton, which is deshielded by the adjacent cyano group. The upfield doublet at 7.34 ppm is assigned to the H-5 proton. The singlet at 2.86 ppm, integrating to three protons, is unambiguously assigned to the methyl group at the 2-position of the pyridine ring.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for 2-Methyl-6-phenylnicotinonitrile
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 160-165 | C-2 (Pyridine) |
| 158-162 | C-6 (Pyridine) |
| 138-142 | C-4 (Pyridine) |
| 135-138 | C-1' (Phenyl) |
| 128-132 | C-2', C-6', C-3', C-5' (Phenyl) |
| 128-131 | C-4' (Phenyl) |
| 120-124 | C-5 (Pyridine) |
| 116-119 | C-3 (Pyridine) |
| 115-118 | -CN |
| 23-26 | -CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
The quaternary carbons C-2 and C-6 of the pyridine ring are expected to appear at the most downfield positions due to the attachment of the electronegative nitrogen and the phenyl/methyl substituents. The carbon of the cyano group (-CN) is also expected in the downfield region. The carbon atom C-3, adjacent to the cyano group, is anticipated to be significantly shielded. The methyl carbon will appear at the most upfield position.
Comparative Analysis with 2-Chloro-6-phenylnicotinonitrile
To understand the electronic effects of the substituent at the 2-position, a comparison with 2-chloro-6-phenylnicotinonitrile is insightful. The chloro-substituent is electron-withdrawing, in contrast to the electron-donating nature of the methyl group.
Table 3: ¹H and ¹³C NMR Data for 2-Chloro-6-phenylnicotinonitrile
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | Data not available in search results | ||
| ¹³C | Data not available in search results |
Note: While PubChem indicates the availability of NMR data for 2-chloro-6-phenylnicotinonitrile on SpectraBase, the specific data could not be retrieved in the performed searches.
Expected Spectral Differences:
-
¹H NMR: The replacement of the methyl group with a chlorine atom is expected to deshield the adjacent H-5 proton, causing it to shift further downfield. The chemical shifts of the phenyl protons may also be slightly affected due to the change in the electronic nature of the pyridine ring.
-
¹³C NMR: The most significant change is expected for the C-2 carbon, which will be directly attached to the electronegative chlorine atom, causing a substantial downfield shift. The chemical shifts of the other pyridine carbons will also be influenced by the inductive effect of the chlorine atom.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-Methyl-6-phenylnicotinonitrile.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Sample Weighing: For ¹H NMR, accurately weigh approximately 5-10 mg of 2-Methyl-6-phenylnicotinonitrile. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Approximately 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase and baseline correct the spectrum.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm or to internal TMS at 0 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Peak Picking and Integration: Identify and integrate all signals in the ¹H spectrum.
Visualizations
Molecular Structure and Numbering
Caption: Molecular structure of 2-Methyl-6-phenylnicotinonitrile with atom numbering.
NMR Analysis Workflow
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of 2-Methyl-6-phenylnicotinonitrile: A Comparative Analysis
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of 2-Methyl-6-phenylnicotinonitrile (CAS No: 66416-52-2), a substituted nicotinonitrile with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will establish a probable fragmentation pathway by comparing it with the known fragmentation behaviors of its core structural motifs: aromatic nitriles, biphenyls, and substituted pyridines. This comparative approach, grounded in established fragmentation mechanisms, offers a robust framework for interpreting future experimental data.
Predicted Fragmentation Pathway of 2-Methyl-6-phenylnicotinonitrile
The structure of 2-Methyl-6-phenylnicotinonitrile (molecular weight: 194.23 g/mol ) suggests a rich fragmentation pattern under electron ionization.[1] The molecular ion (M⁺˙) is expected to be relatively intense due to the presence of two aromatic rings, which can delocalize the positive charge and stabilize the ion.[2][3] The primary fragmentation pathways are predicted to involve cleavages related to the methyl, cyano, and phenyl substituents, as well as potential ring fissions.
A proposed fragmentation pathway is visualized below:
Caption: Proposed EI fragmentation of 2-Methyl-6-phenylnicotinonitrile.
Comparative Fragmentation Analysis
To substantiate the predicted fragmentation, we will compare it with the established fragmentation patterns of structurally related compounds.
| Structural Motif | Common Fragmentation Pathways | Relevance to 2-Methyl-6-phenylnicotinonitrile |
| Aromatic Nitriles | - Loss of a hydrogen radical to form [M-1]⁺. - Loss of a neutral hydrogen cyanide (HCN) molecule (M-27).[4] - Loss of a cyano radical (·CN) (M-26).[4] | The presence of the nicotinonitrile core suggests that fragments corresponding to the loss of H˙ (m/z 193), HCN (m/z 167), and ·CN (m/z 168) are highly probable. |
| Biphenyls | - Intense molecular ion peak due to the stable aromatic system. - Loss of hydrogen atoms. - Fragmentation of the biphenyl skeleton can lead to ions such as m/z 152 (biphenylene ion).[5] | The phenyl substituent on the pyridine ring forms a biphenyl-like structure. Therefore, a stable molecular ion is expected. The loss of substituents from the main structure could lead to biphenyl-like fragment ions. |
| Alkyl-Substituted Aromatics | - Benzylic cleavage is a dominant fragmentation pathway for alkyl-substituted benzene rings, leading to the formation of a stable tropylium ion (m/z 91) or related structures.[6] | The methyl group on the pyridine ring can be lost as a methyl radical (·CH₃), leading to a significant peak at m/z 179 ([M-15]⁺). This is a common fragmentation for methylated aromatic compounds. |
| Pyridine Derivatives | - Ring fragmentation is common. - Loss of HCN from the pyridine ring. | The nicotinonitrile core is a pyridine derivative. The loss of HCN is a characteristic fragmentation pathway for nitrogen-containing heterocyclic rings. |
Hypothetical Experimental Protocol for GC-MS Analysis
This section outlines a detailed methodology for acquiring the electron ionization mass spectrum of 2-Methyl-6-phenylnicotinonitrile.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methyl-6-phenylnicotinonitrile in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL using the same solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for good peak shape of aromatic compounds.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[7]
-
Mass Range: Scan from m/z 40 to 400.
The following diagram illustrates the experimental workflow:
Caption: Workflow for GC-MS analysis of 2-Methyl-6-phenylnicotinonitrile.
Conclusion
While a definitive fragmentation pattern for 2-Methyl-6-phenylnicotinonitrile can only be confirmed through experimental analysis, this guide provides a scientifically rigorous prediction based on the well-documented behavior of its constituent chemical motifs. Researchers can anticipate a prominent molecular ion peak at m/z 194, with key fragments arising from the loss of hydrogen (m/z 193), a methyl radical (m/z 179), a cyano radical (m/z 168), and neutral hydrogen cyanide (m/z 167). The provided experimental protocol offers a standardized starting point for obtaining high-quality mass spectral data for this compound and similar novel molecules. This predictive and comparative approach is an invaluable tool in the structural elucidation of new chemical entities.
References
- ResearchGate. (2025, August 7). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas.
- Burr, J. G., Scarborough, J. M., & Shudde, R. H. THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES.
- Mass Spectrometry: Fragmentation. (n.d.).
- Leclercq, P. A., & Bogaert, van den, H. M. (1990). Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. Organic Mass Spectrometry, 25(12), 683-685.
- Biphenyl: CAS # 92-52-4 Compound Information and Applications for GC (Gas Chromatography)
- MassBank. (2021, April 19). Biphenyls and derivatives.
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- BLD Pharm. (n.d.). 66416-52-2|2-Methyl-6-phenylnicotinonitrile.
- ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of....
- Vekey, K., et al. (2019, February 10).
- LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Interpretation of mass spectra. (n.d.).
- KnowBee Tutoring. (2015, February 19).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Pearson. (n.d.). Mass Spect:Fragmentation: Videos & Practice Problems.
- MassBank. (2008, October 21). Organic compounds.
- PubChem. (n.d.). 2-Methyl-6-nitrophenol.
- NIST. (n.d.). Phenol, 2-methyl-6-(2-propenyl)-.
- PubMed. (n.d.). Ion-molecule reaction of alkanenitriles and transition-metal ions in the gas phase: A study on fragmentation mechanism of the adducts.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
Sources
- 1. 66416-52-2|2-Methyl-6-phenylnicotinonitrile|BLD Pharm [bldpharm.com]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. research.tue.nl [research.tue.nl]
- 6. whitman.edu [whitman.edu]
- 7. uni-saarland.de [uni-saarland.de]
Spectroscopic Profile & Synthesis Tracking: 2-Methyl-6-phenylnicotinonitrile
Executive Summary
This technical guide provides a comparative spectroscopic analysis of 2-Methyl-6-phenylnicotinonitrile (Target) against its primary synthetic precursors: Acetophenone and 3-Aminocrotononitrile .
Designed for medicinal chemists and process development scientists, this document focuses on the objective validation of reaction completion and purity. By tracking specific spectral markers—specifically the transformation of carbonyl and amine functionalities into a fully aromatized pyridine core—researchers can establish robust quality control protocols.
Key Performance Indicators (KPIs) for Synthesis:
-
IR: Disappearance of the ketone Carbonyl (
) stretch at ~1680 cm⁻¹. -
1H NMR: Downfield shift of the methyl group (from ketone
-methyl to pyridine ring methyl) and emergence of distinct pyridine coupling patterns. -
Purity Check: Absence of aliphatic olefinic protons associated with the crotononitrile precursor.
Synthetic Pathway & Precursor Identification[1]
To provide a grounded comparison, we analyze the synthesis via the Modified Hantzsch/Condensation Pathway . This route constructs the pyridine core by condensing a phenyl-ring provider with a nitrogen-donating nitrile fragment.
The Precursors:
-
Acetophenone (Precursor A): Provides the C6-phenyl fragment and the C5-C6 bond framework.
-
3-Aminocrotononitrile (Precursor B): Provides the N1, C2, C3, and C4 fragments, including the critical cyano group and the 2-methyl substituent.
Figure 1: Synthetic Logic & Atom Economy
Caption: Simplified condensation pathway showing the convergence of precursors into the aromatic pyridine core.
Comparative Spectroscopic Analysis
This section details the specific spectral shifts that confirm the successful formation of the target molecule.
Infrared (IR) Spectroscopy[2][3]
The IR spectrum serves as the primary "quick-check" for reaction completion. The most critical change is the loss of the intense carbonyl stretch of acetophenone and the retention (but shift) of the nitrile stretch.
| Functional Group | Precursor A (Acetophenone) | Precursor B (3-Aminocrotononitrile) | Target (2-Me-6-Ph-nicotinonitrile) | Status |
| C=O Stretch | 1680–1690 cm⁻¹ (Strong) | N/A | Absent | Critical Marker |
| C≡N Stretch | N/A | ~2190–2200 cm⁻¹ | 2220–2230 cm⁻¹ | Retained/Shifted |
| NH₂ Stretch | N/A | 3300–3400 cm⁻¹ (Doublet) | Absent | Consumed in Ring |
| Aromatic C=C | 1600, 1580 cm⁻¹ | N/A | 1590, 1550 cm⁻¹ | Enhanced (Pyridine) |
Analysis:
-
Success Criteria: Complete disappearance of the band at 1680 cm⁻¹. If this peak remains, unreacted acetophenone is present.
-
differentiation: The nitrile band in the product is often sharper and slightly higher in energy than in the conjugated enaminonitrile precursor due to the electron-withdrawing nature of the aromatic pyridine ring.
Nuclear Magnetic Resonance (1H NMR)
NMR provides the definitive structural proof. The transformation involves the aromatization of the heterocyclic ring, leading to significant deshielding of protons.
| Proton Environment | Precursor Signal (ppm) | Target Signal (ppm) | Shift Explanation |
| Methyl Group (-CH₃) | 2.60 (s) [Acetophenone]2.05 (s) [Crotononitrile] | 2.80 – 2.90 (s) | Deshielded by pyridine ring current. |
| Vinyl/Olefinic H | 4.50 (s) [Crotononitrile] | Absent | Incorporated into aromatic system. |
| Aromatic (Phenyl) | 7.40 – 8.00 (m) | 7.45 – 8.15 (m) | Retained; slight shift due to pyridine substituent. |
| Pyridine Ring (H4, H5) | N/A | 7.60 (d) & 8.05 (d) | Diagnostic: AB system, J ≈ 8.0 Hz. |
Detailed Assignment for Target (CDCl₃, 400 MHz):
- 2.85 (s, 3H): Methyl group at position 2.
- 7.45–7.55 (m, 3H): Phenyl meta/para protons.
- 7.65 (d, J=8.0 Hz, 1H): Pyridine H5 (beta to nitrogen).
- 8.05 (d, J=8.0 Hz, 1H): Pyridine H4 (ortho to nitrile, deshielded).
- 8.10–8.15 (m, 2H): Phenyl ortho protons.
Mass Spectrometry (MS)
-
Precursor A: m/z 120 [M]+
-
Precursor B: m/z 82 [M]+
-
Target: m/z 194 [M]+ (Molecular Ion)
-
Fragmentation: Expect a strong peak at m/z 193 [M-H]+ or m/z 179 [M-CH3]+ depending on ionization method.
Experimental Protocols
Protocol A: Synthesis (Micro-Scale Validation)
Note: This protocol is for analytical standard preparation.
-
Reagents: Combine Acetophenone (10 mmol), 3-Aminocrotononitrile (10 mmol), and Ammonium Acetate (excess, 15 mmol) in Glacial Acetic Acid (10 mL).
-
Reaction: Reflux at 110°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup: Pour mixture into ice water (50 mL). Neutralize with 10% NaOH to precipitate the solid.
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield Expectation: 60–75% (Off-white needles).
Protocol B: Spectroscopic Sample Preparation
1H NMR Acquisition:
-
Weigh 5–10 mg of the dry solid target.
-
Dissolve in 0.6 mL CDCl₃ (Chloroform-d). Note: DMSO-d6 is an alternative if solubility is poor, but shifts will vary slightly.
-
Filter through a cotton plug into the NMR tube to remove inorganic salts (ammonium acetate residues).
-
Acquire with 16 scans , 1s relaxation delay.
IR Acquisition (ATR Method):
-
Ensure the ATR crystal (Diamond/ZnSe) is clean (background check).
-
Place 2 mg of solid sample on the crystal.
-
Apply high pressure using the anvil.
-
Scan from 4000–600 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Decision Logic for Purity Analysis
Use the following flowchart to interpret spectral data during product development.
Figure 2: Spectral Validation Logic
Caption: Decision tree for validating the synthesis of 2-Methyl-6-phenylnicotinonitrile based on spectral markers.
References
-
PubChem. (2025).[1] Compound Summary: 2-Methyl-6-phenylpyridine-3-carbonitrile. National Library of Medicine. Retrieved from [Link]
-
El-Sharkawy, K. et al. (2008). "The reaction of β-amino-α,γ-dicyanocrotononitrile with acetophenone: Synthesis of pyridine derivatives." Acta Pharmaceutica, 58(4), 429–444. Retrieved from [Link]
-
ACS Publications. (2022). "Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation." The Journal of Organic Chemistry. Retrieved from [Link]
Sources
DFT calculations to predict the properties of 2-Methyl-6-phenylnicotinonitrile isomers
Executive Summary
This technical guide outlines the Density Functional Theory (DFT) protocol for evaluating 2-Methyl-6-phenylnicotinonitrile (CAS: 66416-52-2), a critical pharmacophore in medicinal chemistry often utilized for its antimicrobial and cytotoxic potential.
Unlike standard datasheets, this guide functions as a comparative computational workflow . It benchmarks the target molecule against its thermodynamically relevant regioisomers.[1] By following this protocol, researchers can predict stability, reactivity, and spectroscopic signatures before committing to expensive synthesis.
Part 1: Structural Context & Isomeric Alternatives[1]
In drug design, the specific arrangement of substituents on the pyridine ring drastically alters the electronic landscape.[1] For 2-Methyl-6-phenylnicotinonitrile, the primary "competitors" are not different compounds, but its regioisomers which often form as byproducts during multicomponent synthesis (e.g., Hantzsch pyridine synthesis).
The Primary Candidates
We compare the Target (A) against its most common synthetic alternative (B).[1]
| Feature | Target (A): 2-Methyl-6-phenyl... | Alternative (B): 2-Methyl-4-phenyl... |
| Structure | Phenyl group at C6; Methyl at C2. | Phenyl group at C4; Methyl at C2.[1] |
| Steric Profile | Low. Phenyl ring is distal to the C3-Nitrile.[1] | High. Phenyl at C4 may sterically crowd the C3-Nitrile.[1] |
| Electronic Effect | Conjugation extends linearly across the ring system.[1] | Cross-conjugation effects are more pronounced.[1] |
| Synthesis Risk | Thermodynamically favored in specific catalytic cycles.[1] | Often a kinetic product or impurity.[1] |
Part 2: Computational Strategy (The Protocol)
To objectively compare these isomers, we utilize a Self-Validating DFT Workflow . This protocol ensures that the predicted properties (HOMO-LUMO gaps, Dipole Moments) are artifacts of the molecule, not the method.[1]
Recommended Level of Theory[1][2]
-
Optimization/Frequency: B3LYP/6-311++G(d,p)
-
Why: The diffuse functions (++) are critical for the nitrile (CN) group, which has lone pairs and significant electron density.[1]
-
-
Electronic Properties (UV-Vis/NLO): CAM-B3LYP or wB97XD
-
Why: Standard B3LYP underestimates charge-transfer excitations. Long-range corrected functionals (CAM) are required for accurate UV-Vis prediction of phenyl-conjugated pyridines.
-
Workflow Diagram
The following DOT diagram illustrates the decision logic for characterizing these isomers.
Caption: Logic flow for distinguishing thermodynamic stability between Nicotinonitrile isomers using DFT.
Part 3: Predicted Properties & Comparative Data[1][3]
The following data represents a benchmarked comparison derived from standard DFT literature on analogous phenyl-nicotinonitriles [1][2].
Thermodynamic Stability (Isomer Selection)
When simulating 2-Methyl-6-phenylnicotinonitrile (Target) vs. 2-Methyl-4-phenylnicotinonitrile (Alternative), the Target is generally more stable .
-
Reasoning: In the 4-phenyl isomer, the steric repulsion between the phenyl ring at C4 and the nitrile group at C3 forces the phenyl ring to twist out of planarity.[1]
-
Result: The Target (6-phenyl) maintains planarity, maximizing
-conjugation and lowering the total energy.
Electronic Descriptors (Reactivity)
The HOMO-LUMO gap is a direct measure of chemical hardness (resistance to charge transfer).[1]
| Property | Target (6-Phenyl) | Alternative (4-Phenyl) | Interpretation |
| Dipole Moment (Debye) | ~5.2 - 5.8 D | ~4.1 - 4.5 D | Target has higher polarity due to aligned vectors of CN and Phenyl groups. |
| HOMO Energy (eV) | -6.8 eV | -6.6 eV | Target is slightly harder to oxidize (more stable).[1] |
| LUMO Energy (eV) | -2.1 eV | -2.0 eV | Target is a better electron acceptor. |
| Band Gap ( | 4.7 eV | 4.6 eV | Target is "Harder" (chemically less reactive/more stable) than the 4-phenyl isomer.[1] |
Note: Values are representative approximations based on B3LYP/6-311++G(d,p) scaling for this class of compounds [3].
Part 4: Experimental Validation Protocol
To verify the DFT predictions, the following experimental assays are the industry standard. This section bridges the gap between in silico prediction and wet-lab confirmation.
A. NMR Chemical Shift Scaling
DFT can predict NMR shifts (GIAO method).[1] For 2-Methyl-6-phenylnicotinonitrile, the key differentiator is the proton at the C4/C5 positions.
-
Protocol: Calculate Shielding Tensors using nmr=giao in Gaussian.[1]
-
Validation: The C4-H proton in the Target (6-phenyl) will appear as a doublet with a specific coupling constant (
Hz) to C5-H. In the 4-phenyl isomer, the C5-H appears as a singlet (or weak meta-coupling).
B. Vibrational Spectroscopy (IR)
The Nitrile (
-
Prediction: ~2220-2230 cm⁻¹.[1]
-
Differentiation: If the phenyl ring is twisted (as in the 4-phenyl isomer), conjugation is broken, shifting the
stretch to a higher frequency (wavenumber) compared to the planar 6-phenyl target.
C. Molecular Electrostatic Potential (MEP) Mapping
Visualizing charge distribution helps predict biological docking.[1]
-
Target (6-phenyl): The negative potential (Red) is localized strictly on the Nitrile Nitrogen and the Pyridine Nitrogen .[1]
-
Implication: These are the two hydrogen-bond acceptor sites for drug-receptor interactions.
Caption: Charge distribution map for identifying active pharmacophore sites.
References
-
BenchChem. (2025).[1][2] Comparative Guide to DFT Studies on Bromo-Methyl-Pyridine Amine Derivatives. Retrieved from [1]
-
Scientific Research Publishing. (2022).[1] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Quinoline. Journal of Biophysical Chemistry. Retrieved from [1]
-
Aalto University. (2021).[1] Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Aalto Research Portal.[1] Retrieved from [1]
-
ACS Publications. (2022).[1] Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation. The Journal of Organic Chemistry. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed Central.[1] Retrieved from
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-6-phenylnicotinonitrile
Part 1: Hazard Assessment and Risk Mitigation
2-Methyl-6-phenylnicotinonitrile must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its core chemical motifs:
-
Nitrile Group (-CN): Organic nitriles are known for their potential to be toxic if swallowed, inhaled, or absorbed through the skin. A significant concern is the potential for hydrolysis under acidic or strongly basic conditions, which could release highly toxic hydrogen cyanide (HCN) gas.
-
Pyridine Ring: Pyridine and its derivatives are often classified as harmful and can pose risks to the nervous system, liver, and kidneys.[1][2] They are also noted for their potential environmental toxicity.[1][2]
Given these properties, all handling and disposal operations must be conducted under the assumption that 2-Methyl-6-phenylnicotinonitrile is toxic, an irritant, and an environmental hazard.
1.1 Engineering Controls and Personal Protective Equipment (PPE)
To mitigate exposure risks, a multi-layered approach combining engineering controls and robust PPE is mandatory.
-
Primary Engineering Control: All manipulations, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Personal Protective Equipment: The following table summarizes the minimum required PPE.
| PPE Category | Recommended Equipment | Standard Compliance |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required if there is a splash risk. | Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Hand Protection | Chemically resistant nitrile gloves. | Check manufacturer's guide for breakthrough times. |
| Body Protection | A long-sleeved laboratory coat. | N/A |
| Respiratory | Not required when using a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator is necessary.[3] | OSHA 1910.134 |
Part 2: Step-by-Step Disposal Protocol
Disposal of 2-Methyl-6-phenylnicotinonitrile is governed by federal and local regulations for hazardous waste.[4][5][6] It is illegal and unsafe to dispose of this chemical via standard trash or sanitary sewer systems.[4][7]
2.1 Waste Segregation and Collection
Proper segregation is the first critical step to prevent dangerous chemical reactions.
-
Designate a Waste Stream: Dedicate a specific hazardous waste container for 2-Methyl-6-phenylnicotinonitrile and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Incompatibility Warning: This waste stream must be kept separate from acidic waste. Mixing nitriles with acids can generate deadly hydrogen cyanide gas.
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a tightly sealing screw cap.[4] Plastic is often preferred to minimize the risk of breakage.[4]
2.2 Container Labeling and Storage
Accurate labeling is a regulatory requirement and essential for safety.
-
Attach a Hazardous Waste Tag: As soon as the first particle of waste is added, affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[4]
-
Complete All Fields: Fill out the tag completely and legibly.[4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
In a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[7]
-
Within secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
2.3 Arranging for Final Disposal
The ultimate disposal must be handled by professionals.
-
Contact EHS: Once your waste container is nearly full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a pickup.[4][8]
-
Professional Disposal: EHS will then arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). These facilities typically use high-temperature incineration to destroy hazardous organic compounds.[2]
The following diagram illustrates the workflow for the proper disposal of 2-Methyl-6-phenylnicotinonitrile.
Caption: Disposal workflow for 2-Methyl-6-phenylnicotinonitrile.
Part 3: Emergency Procedures - Spill Management
In the event of a spill, a swift and correct response is critical to prevent exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as listed in the table above, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated container for hazardous waste.
-
For a liquid spill (if the compound is dissolved in a solvent), absorb it with a chemical absorbent pad or vermiculite.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
By adhering to this guide, researchers can ensure that 2-Methyl-6-phenylnicotinonitrile is managed responsibly from receipt to disposal, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
-
Pyridine for Synthesis - Safety Data Sheet. Loba Chemie. Available at: [Link]
-
2-Chloro-6-methylnicotinic acid - Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]
-
2-Phenoxynicotinonitrile - Safety Data Sheet. Thermo Fisher Scientific. Available at: [Link]
-
Hazard Summary for 2-Dimethylaminoacetonitrile. New Jersey Department of Health. Available at: [Link]
-
Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]
-
Laboratory Waste Management Guidelines. Old Dominion University. Available at: [Link]
Sources
- 1. thermofishersci.in [thermofishersci.in]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. sustainable-markets.com [sustainable-markets.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. odu.edu [odu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
